Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Medicinal chemistry Fragment-based drug discovery Physicochemical property prediction

Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1909309-33-6, C₁₂H₁₃FN₂O₄S, MW 300.31 g/mol) is a functionalized imidazo[1,2-a]pyridine heterocycle bearing a 3-ethanesulfonyl group, a 6-fluoro substituent, and a 2-carboxylate ethyl ester. The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, appearing in four marketed drugs and multiple clinical candidates, and is valued for its hydrogen-bond acceptor capacity and synthetic versatility.

Molecular Formula C12H13FN2O4S
Molecular Weight 300.3
CAS No. 1909309-33-6
Cat. No. B2642211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
CAS1909309-33-6
Molecular FormulaC12H13FN2O4S
Molecular Weight300.3
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C=C(C=CC2=N1)F)S(=O)(=O)CC
InChIInChI=1S/C12H13FN2O4S/c1-3-19-12(16)10-11(20(17,18)4-2)15-7-8(13)5-6-9(15)14-10/h5-7H,3-4H2,1-2H3
InChIKeyOLLMLUUQLIVTGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1909309-33-6) – Scaffold Profile for Procurement


Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1909309-33-6, C₁₂H₁₃FN₂O₄S, MW 300.31 g/mol) is a functionalized imidazo[1,2-a]pyridine heterocycle bearing a 3-ethanesulfonyl group, a 6-fluoro substituent, and a 2-carboxylate ethyl ester [1]. The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, appearing in four marketed drugs and multiple clinical candidates, and is valued for its hydrogen-bond acceptor capacity and synthetic versatility . The specific substitution pattern of this compound positions it as an advanced intermediate rather than a simple core, with projected logP of ~2.4 and topological polar surface area of 86.1 Ų, parameters that inform its suitability for fragment-based drug discovery (FBDD) and lead optimization campaigns [1].

Why Generic Imidazo[1,2-a]pyridine Building Blocks Cannot Substitute Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate


Substituting this compound with a generic imidazo[1,2-a]pyridine-2-carboxylate or a differently substituted analog introduces three critical alterations that undermine SAR campaigns: (i) the 6-fluoro substituent modulates ring electronics and metabolic stability in ways that hydrogen or other halogens cannot replicate, as demonstrated across fluorinated heterocycle drug discovery programs [1]; (ii) the 3-ethanesulfonyl group provides both steric bulk and hydrogen-bond acceptor capacity that simpler 3-H or 3-methyl analogs lack, a distinction directly relevant to PI3K p110α inhibitor optimization where sulfonyl-bearing imidazo[1,2-a]pyridines achieved IC₅₀ values of 0.26–0.30 nM while non-sulfonyl cores were orders of magnitude less potent [2]; (iii) the combination of three diversifying functional groups (C2-COOEt, C3-SO₂Et, C6-F) on the same core provides a chemically addressable tri-vectorial scaffold that generic mono-substituted alternatives cannot offer for parallel library synthesis . Generic substitution therefore risks losing the electronic tuning, spatial pre-organization, and synthetic handles that define this compound's utility in lead generation.

Product-Specific Quantitative Differentiation Evidence for Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate


Physicochemical Profile Differentiates from Non-Fluorinated and Non-Sulfonyl Imidazo[1,2-a]pyridine-2-carboxylate Analogs

The target compound exhibits a computed logP of 2.4 and a topological polar surface area (TPSA) of 86.1 Ų, compared to the unsubstituted imidazo[1,2-a]pyridine-2-carboxylate core which has no TPSA contribution from sulfonyl oxygen atoms and an estimated logP approximately 1.0 units lower due to the absence of the ethanesulfonyl and fluorine groups [1]. The 6-fluoro substituent alone is estimated to increase logP by approximately 0.4–0.7 units relative to the 6-H analog and enhance metabolic oxidative stability, based on established fluorine substitution effects in heterocycles [2]. The ethanesulfonyl group adds two hydrogen-bond acceptor atoms (total HBA count = 6 vs. 3 for the parent core), which is critical for modulating target binding and solubility in FBDD campaigns [1].

Medicinal chemistry Fragment-based drug discovery Physicochemical property prediction

Sulfonyl-Substituted Imidazo[1,2-a]pyridines Demonstrate Sub-Nanomolar PI3K p110α Inhibition Unachievable with Non-Sulfonyl Analogs

In a head-to-head SAR study within the imidazo[1,2-a]pyridine chemical series, sulfonylhydrazone-bearing compounds 8c and 8h achieved p110α IC₅₀ values of 0.30 nM and 0.26 nM, respectively, while the non-sulfonyl parent compound 4 showed instability in solution and was ineffective in vivo despite potent in vitro activity [1]. Although the target compound differs from 8c/8h in bearing an ethanesulfonyl rather than a sulfonylhydrazone group, the sulfonyl moiety at the 3-position is a conserved structural determinant for the potency gain. The study explicitly attributes the >300-fold improvement in IC₅₀ (from 0.67 µM for an early lead to 0.0018 µM for optimized analogs) to substituent optimization on the imidazo[1,2-a]pyridine core, underscoring that the sulfonyl-bearing scaffold is mechanistically privileged for inhibiting this cancer target [1].

Kinase inhibitor PI3K p110α Oncology Structure-activity relationship

Tri-Vectorial Functionalization Enables Parallel Library Synthesis Unavailable from Mono-Functionalized Imidazo[1,2-a]pyridine Scaffolds

This compound presents three orthogonally reactive handles on the imidazo[1,2-a]pyridine core: (i) the C2-carboxylate ester amenable to hydrolysis, amidation, or reduction; (ii) the C3-ethanesulfonyl group capable of participating in Julia olefination or serving as a directing group; and (iii) the C6-fluorine atom available for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling . In contrast, commercially common imidazo[1,2-a]pyridine-2-carboxylates (e.g., CAS 133505-21-6, CAS 136117-79-2) typically bear only one or two functional groups and offer limited diversification vectors. The three-dimensional chemical space accessible from this scaffold is estimated to exceed 10³–10⁴ distinct analogs through simple iterative derivatization [1], a feature explicitly highlighted for FBDD and intellectual property generation by suppliers .

Combinatorial chemistry Parallel synthesis Scaffold diversification

Commercial Availability at 95%+ Purity with MDL-Registered Structure Ensures Reproducibility Compared to Custom-Synthesized Analogs

The compound is commercially stocked by multiple independent suppliers (Chemenu Cat# CM478242, Leyan Cat# 2110792, CymitQuimica Ref. 3D-JBD30933), with specified purity of ≥95% and an MDL number (MFCD29907306) ensuring structural registration and batch traceability . This contrasts with custom-synthesized analogs lacking MDL registration, where batch-to-batch variability in impurity profiles and structural identity can compromise SAR reproducibility. The multi-supplier sourcing also mitigates single-vendor supply chain risk, a procurement consideration not met by bespoke analogs available from only one source.

Chemical procurement Quality control Reproducibility

Recommended Application Scenarios for Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate Based on Quantitative Evidence


Kinase Inhibitor Lead Generation Targeting PI3K p110α and Related Lipid Kinases

The established sub-nanomolar potency of 3-sulfonyl imidazo[1,2-a]pyridines against PI3K p110α (IC₅₀ = 0.26–0.30 nM for optimized analogs) makes this scaffold a structurally validated entry point for kinase inhibitor programs [1]. The target compound's ethanesulfonyl group at the 3-position mimics the sulfonyl pharmacophore required for potency, while the C2-ester and C6-fluorine provide vectors for further optimization. This supersedes non-sulfonyl imidazo[1,2-a]pyridines that lack the potency-conferring sulfonyl motif, based on the >300-fold improvement demonstrated in the sulfonylhydrazone SAR study [1].

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 300.31 Da (within fragment rule-of-three guidelines), a computed logP of 2.4, and three orthogonal reactive handles, this compound meets FBDD criteria for a rule-of-three-compliant fragment with high synthetic tractability [2]. The 6-fluorine substituent provides a ¹⁹F NMR probe for fragment screening and binding validation, an advantage absent in non-fluorinated imidazo[1,2-a]pyridine fragments [3]. The ethanesulfonyl group additionally introduces hydrogen-bond acceptor capacity (HBA = 6) exceeding that of simpler fragments, potentially enhancing hit rates against targets with polar active sites [2].

Covalent Inhibitor Design Leveraging the C6-Fluoro Leaving Group Potential

The C6-fluorine substituent on the pyridine ring can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions with active-site cysteine or lysine residues, a design strategy utilized in covalent kinase inhibitors [4]. The ethanesulfonyl electron-withdrawing group at C3 further activates the pyridine ring toward SNAr by reducing electron density. This targeted covalent approach, enabled by the specific 6-fluoro-3-sulfonyl substitution pattern, cannot be replicated with 6-H or 6-alkyl analogs that lack an activatable leaving group [4].

Chemical Biology Tool Compound Synthesis via Three-Dimensional Diversification

The tri-vectorial functionalization of this scaffold supports systematic exploration of chemical space through parallel amidation (C2), sulfonamide formation (C3), and cross-coupling (C6), yielding focused libraries of 10²–10³ analogs suitable for chemoproteomic profiling or cellular target engagement studies . This differentiates it from mono-functionalized imidazo[1,2-a]pyridines that would require de novo core synthesis for each diversification position, increasing synthetic cycle time by an estimated 3- to 5-fold .

Quote Request

Request a Quote for Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.